Cas no 1566171-98-9 ((adamantan-1-yl)methanesulfonyl chloride)

1566171-98-9 structure
Produktname:(adamantan-1-yl)methanesulfonyl chloride
(adamantan-1-yl)methanesulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (adamantan-1-yl)methanesulfonyl chloride
-
- Inchi: 1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2
- InChI-Schlüssel: GBKHUYXWTUXLBQ-UHFFFAOYSA-N
- Lächelt: C12(CS(Cl)(=O)=O)CC3CC(CC(C3)C1)C2
(adamantan-1-yl)methanesulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283725-0.1g |
(adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95.0% | 0.1g |
$152.0 | 2025-03-19 | |
Enamine | EN300-283725-10.0g |
(adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
Enamine | EN300-283725-0.25g |
(adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95.0% | 0.25g |
$216.0 | 2025-03-19 | |
Enamine | EN300-283725-0.05g |
(adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95.0% | 0.05g |
$101.0 | 2025-03-19 | |
A2B Chem LLC | AV97198-10g |
((3r,5r,7r)-adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95% | 10g |
$2424.00 | 2024-04-20 | |
1PlusChem | 1P01B3ZI-10g |
(adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95% | 10g |
$2867.00 | 2024-06-20 | |
A2B Chem LLC | AV97198-50mg |
((3r,5r,7r)-adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95% | 50mg |
$142.00 | 2024-04-20 | |
Aaron | AR01B47U-5g |
(adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95% | 5g |
$2129.00 | 2023-12-15 | |
A2B Chem LLC | AV97198-500mg |
((3r,5r,7r)-adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95% | 500mg |
$464.00 | 2024-04-20 | |
A2B Chem LLC | AV97198-1g |
((3r,5r,7r)-adamantan-1-yl)methanesulfonyl chloride |
1566171-98-9 | 95% | 1g |
$591.00 | 2024-04-20 |
(adamantan-1-yl)methanesulfonyl chloride Verwandte Literatur
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
1566171-98-9 ((adamantan-1-yl)methanesulfonyl chloride) Verwandte Produkte
- 1465408-96-1(N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 2228659-15-0(1,1,1-trifluoro-3-3-fluoro-5-(trifluoromethyl)phenylpropan-2-ol)
- 86303-25-5(Biotin-11-deoxyuridine-5'-triphosphate, triethylammonium salt -)
- 2229522-85-2(3-amino-3-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-ol)
- 1806431-67-3(2-Iodobenzo[d]oxazole-4-sulfonamide)
- 109680-99-1(1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-β-L-arabino-hexofuranos-5-ulose Oxime 3-Acetate)
- 1860624-30-1(4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde)
- 2248395-48-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H-furo[3,2-b]pyrrole-5-carboxylate)
- 1779795-24-2(2-[(2-Bromo-4-methoxyphenyl)methyl]pyrrolidine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1566171-98-9)(adamantan-1-yl)methanesulfonyl chloride

Reinheit:99%
Menge:1g
Preis ($):487.0